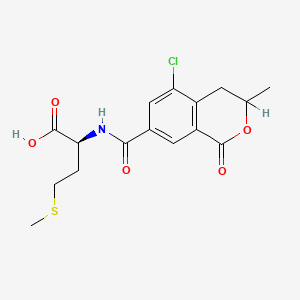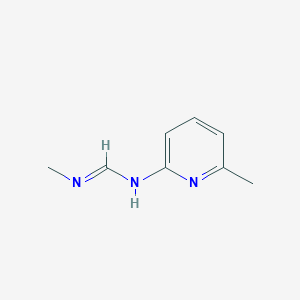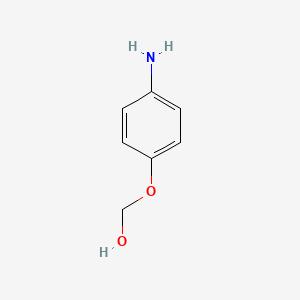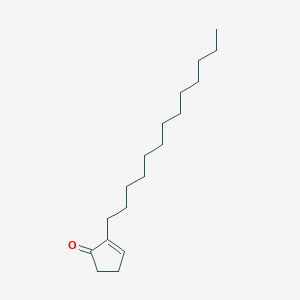
2-Tridecylcyclopent-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tridecylcyclopent-2-EN-1-one is an organic compound characterized by a cyclopentene ring substituted with a tridecyl chain. This compound belongs to the class of cycloalkenes, which are known for their unique structural and chemical properties. The presence of both a long alkyl chain and a cyclopentene ring makes this compound interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tridecylcyclopent-2-EN-1-one can be achieved through several methods. One common approach involves the aldol condensation of an aliphatic ketone with an aromatic aldehyde in the presence of a catalyst such as thionyl chloride in anhydrous ethanol . This method allows for the formation of the cyclopentene ring with the desired substituents in a single step.
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions. The use of robust catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2-Tridecylcyclopent-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.
Substitution: The compound can undergo substitution reactions, particularly at the alkyl chain or the cyclopentene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2).
Major Products:
Oxidation: Formation of tridecylcyclopentanone or tridecylcyclopentanoic acid.
Reduction: Formation of 2-Tridecylcyclopentane.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
2-Tridecylcyclopent-2-EN-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Tridecylcyclopent-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activities, receptor binding, and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclopent-2-en-1-one: A simpler analog with a shorter alkyl chain.
2-Decylcyclopent-2-en-1-one: Similar structure with a decyl chain instead of a tridecyl chain.
2-Pentadecylcyclopent-2-en-1-one: Similar structure with a pentadecyl chain.
Uniqueness: 2-Tridecylcyclopent-2-EN-1-one is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties
Properties
CAS No. |
63707-49-3 |
|---|---|
Molecular Formula |
C18H32O |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2-tridecylcyclopent-2-en-1-one |
InChI |
InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(17)19/h15H,2-14,16H2,1H3 |
InChI Key |
SYIRUCIYOCATPL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1=CCCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



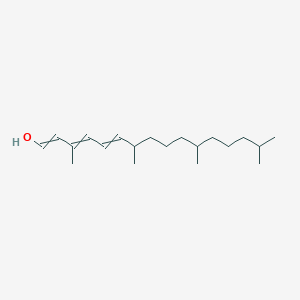
![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)
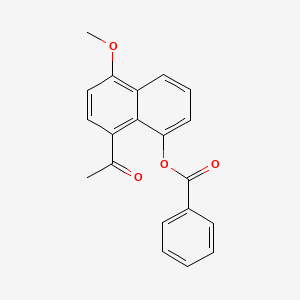
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)

![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
![1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14496306.png)


